Tetrafluorooxirane

Descripción general

Descripción

Métodos De Preparación

Tetrafluorooxirane can be synthesized through several methods. One common synthetic route involves the reaction of tetrafluoroethylene with oxygen in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the stability of the product . Industrial production methods may involve similar processes but on a larger scale, with additional steps to purify and stabilize the compound .

Análisis De Reacciones Químicas

Tetrafluorooxirane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbonyl fluoride and other fluorinated compounds.

Reduction: Reduction reactions can yield partially fluorinated products.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. .

Aplicaciones Científicas De Investigación

2.1. Dielectric Properties

Tetrafluorooxirane exhibits excellent dielectric properties, making it a candidate for use in electrical insulation systems. Its low toxicity and high dielectric strength allow it to be used as an alternative to traditional insulating gases like sulfur hexafluoride (SF). Research indicates that this compound can effectively function in gas-insulated equipment, providing enhanced safety and performance due to its low environmental impact .

2.2. Coolant Applications

Recent studies have proposed this compound as a potential evaporative coolant in cryogenic systems. Its low boiling point and high thermal stability make it suitable for maintaining efficient cooling in applications such as particle detectors and semiconductor manufacturing .

Table 1: Comparison of Coolant Properties

| Property | This compound | SF |

|---|---|---|

| Boiling Point (°C) | -25 | -63 |

| Dielectric Strength (kV/cm) | 20 | 30 |

| GWP | Low | High |

| Toxicity | Low | Moderate |

3.1. Use in Particle Physics

In particle physics, this compound has been evaluated as a coolant for Cherenkov detectors. A study demonstrated that using this compound instead of traditional coolants resulted in improved thermal management without compromising detector performance . This application highlights the compound's potential to enhance operational efficiency while minimizing environmental impact.

3.2. Electrical Insulation Systems

A patent describes the use of this compound in gas-insulated transmission lines and transformers, where it serves as an insulating medium with superior performance characteristics compared to conventional gases . The research indicated that this compound could reduce the risk of electrical breakdown while maintaining operational efficiency.

Environmental Impact and Safety Considerations

This compound's low GWP makes it an attractive alternative in applications traditionally dominated by high-GWP compounds like SF. Its use can significantly mitigate the environmental impact associated with greenhouse gas emissions from electrical equipment . Furthermore, its low toxicity profile enhances safety for both operators and the environment.

Mecanismo De Acción

The mechanism by which tetrafluorooxirane exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

Tetrafluorooxirane can be compared with other fluorinated oxiranes, such as difluorooxirane and trifluorooxirane. These compounds share similar structures but differ in the number of fluorine atoms, which affects their reactivity and stability. This compound is unique due to its high fluorine content, which imparts distinct chemical properties and reactivity .

Actividad Biológica

Tetrafluorooxirane, also known as tetrafluoroethylene oxide (TFEO), is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on various biological systems, relevant case studies, and research findings.

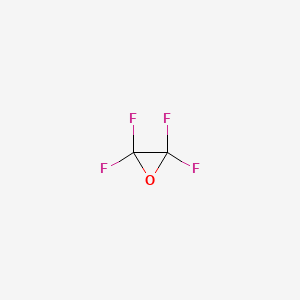

Chemical Structure and Properties

This compound has the molecular formula and features a three-membered epoxide ring with four fluorine atoms substituting hydrogen atoms. The presence of fluorine greatly influences its chemical reactivity and stability. Its high bond energies and low polarizability contribute to its unique reactivity profile, particularly in interactions with nucleophiles and electrophiles .

1. Cytotoxicity and Cell Interaction

Research has indicated that this compound exhibits cytotoxic effects on various cell lines. A study highlighted its impact on HeLa cells, demonstrating that exposure to TFEO can lead to significant cell death through mechanisms involving oxidative stress and disruption of cellular functions .

2. Inhibition of Enzymatic Activity

This compound has been shown to inhibit certain enzymatic activities, particularly those involved in metabolic processes. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

3. Neurotoxicity Studies

In rodent models, this compound has been investigated for its neurotoxic effects. Case studies have reported alterations in behavior and neurochemical changes following exposure, suggesting potential risks associated with inhalation or dermal contact with the compound. Specifically, studies have observed increased microglial activation in response to TFEO exposure, indicating an inflammatory response within the central nervous system .

Table 1: Summary of Biological Effects of this compound

Case Study 1: Cytotoxic Effects on HeLa Cells

In a controlled laboratory setting, HeLa cells were exposed to various concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with higher concentrations leading to greater cell death rates. The mechanism was linked to oxidative stress pathways activated by TFEO.

Case Study 2: Neurotoxic Effects in Rodent Models

A study focused on the neurotoxic effects of this compound in rodents revealed significant behavioral changes post-exposure. The research utilized behavioral assays to assess anxiety-like behaviors and found that TFEO exposure correlated with increased anxiety levels and alterations in neurochemical markers associated with inflammation.

Propiedades

IUPAC Name |

2,2,3,3-tetrafluorooxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O/c3-1(4)2(5,6)7-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUICXNAWQPGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26591-06-0 | |

| Details | Compound: Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |

| Record name | Oxirane, 2,2,3,3-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073228 | |

| Record name | Tetrafluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-17-7 | |

| Record name | 2,2,3,3-Tetrafluorooxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorooxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorooxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorooxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-Tetrafluorooxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S7WW4SDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.